molecular formula C6H7ClN2O B582020 5-Chloro-2-methoxypyridin-3-amine CAS No. 886373-70-2

5-Chloro-2-methoxypyridin-3-amine

Cat. No.: B582020
CAS No.: 886373-70-2
M. Wt: 158.585
InChI Key: YOVZLBYUUJGCEB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridin-3-amine: is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-methoxypyridine with ammonia or an amine under appropriate conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization , may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-2-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Chemistry:

5-Chloro-2-methoxypyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biology and Medicine:

In biological research, this compound is investigated for its potential pharmacological properties . It may act as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their biological activities.

Industry:

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceutical intermediates . Its derivatives may exhibit herbicidal or fungicidal properties, making it valuable in the development of crop protection agents.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that may exhibit unique chemical and biological properties. The exact pathways and molecular targets depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

  • 5-Chloro-2-methylpyridin-3-amine
  • 5-Bromo-2-methoxypyridin-3-amine
  • 2-Chloro-5-methoxypyridin-3-amine

Comparison:

Compared to its analogs, 5-Chloro-2-methoxypyridin-3-amine is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. For instance, the methoxy group can act as an electron-donating group, affecting the electron density on the pyridine ring and thereby influencing the compound’s chemical behavior .

Biological Activity

5-Chloro-2-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6H7ClN2O
  • CAS Number : 886373-70-2

The unique positioning of the chloro and methoxy groups on the pyridine ring contributes to its biological activity by influencing its reactivity and interaction with biological targets.

Research indicates that this compound interacts with various enzymes and proteins, modulating their activity through binding to active sites. This binding often involves the formation of hydrogen bonds with amino acid residues, leading to alterations in protein structure and function. Such interactions are crucial for its role as a potential pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial applications .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The antimicrobial efficacy was assessed using agar disk diffusion assays, where zones of inhibition were measured against standard antibiotics like Chloramphenicol. The compound exhibited significant antibacterial activity at varying concentrations (0.25 to 1.0 mg/mL), indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in experimental models, suggesting a role in mitigating inflammatory responses . This activity may be particularly relevant in conditions such as rheumatoid arthritis and psoriasis, where cytokine signaling plays a critical role in disease progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In one study, the compound was tested against clinical isolates of bacteria, showing promising results comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial therapies based on this compound .
  • Inhibition of Cytokine Production : Another investigation focused on the compound's ability to modulate immune responses by inhibiting cytokine production in vitro. This study provided insights into its mechanism as a potential therapeutic agent for inflammatory diseases .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has also delved into synthesizing analogs of this compound to enhance its biological activity. Modifications to its structure have been correlated with improved solubility and potency against various biological targets, emphasizing the importance of SAR studies in drug development .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
6-Chloro-2-methoxypyridin-3-amine914222-86-9Chloro group at position 6
3,5-Dichloro-2-methoxypyridine13472-58-7Two chlorine atoms
4-Bromo-5-chloro-2-methoxypyridine1211534-25-6Bromine substitution at position 4
5-Chloro-2-(difluoromethoxy)pyridine1214323-40-6Difluoromethoxy group instead of methoxy

The distinct arrangement of functional groups in this compound influences its reactivity and biological profile significantly compared to these analogs.

Properties

IUPAC Name

5-chloro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVZLBYUUJGCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669291
Record name 5-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-70-2
Record name 5-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc bromide (0.27 g, 1.2 mmol) and 10% platinum on carbon (0.58 g, 2.97 mmol) were added to a solution of 5-chloro-2-methoxy-3-nitropyridine (Preparation 6a, 1.13 g, 5.99 mmol) in ethyl acetate (20 mL) and the resulting mixture was hydrogenated in a Parr apparatus at 10 psi for 2 hours. The mixture was then filtered through diatomaceous earth (Celite®) and the filter cake was washed with ethyl acetate. The combined filtrate and washings were concentrated to give the title compound (0.95 g, 100%) as an oil which was used in the next synthetic step without further purification.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Yield
100%

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